molecular formula C10H10N2 B112282 2-Methylquinolin-3-amine CAS No. 21352-22-7

2-Methylquinolin-3-amine

Cat. No. B112282
CAS RN: 21352-22-7
M. Wt: 158.2 g/mol
InChI Key: SCOYSIILKQNHRZ-UHFFFAOYSA-N
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Description

2-Methylquinolin-3-amine is an organic compound with the molecular weight of 158.2 . It is a solid substance at room temperature . The IUPAC name for this compound is 2-methyl-3-quinolinamine .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives has been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .


Molecular Structure Analysis

The molecular structure of 2-Methylquinolin-3-amine is represented by the linear formula C10H10N2 . The InChI code for this compound is 1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3 .


Chemical Reactions Analysis

Amines, including 2-Methylquinolin-3-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . As bases, amines will react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

2-Methylquinolin-3-amine has a boiling point of 306.6°C at 760 mmHg and a melting point of 160-161°C . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antimicrobial Properties

2-Methylquinolin-3-amine and its derivatives have shown potential in antimicrobial applications. For instance, secondary and tertiary amines bearing 2-chloro-6-methylquinoline demonstrated promising antifungal activity against strains such as Aspergillus niger and Aspergillus flavus, and antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Kumar, Bawa, Kaushik, & Panda, 2011). Another study highlighted the synthesis of novel 2-chloro-8-methylquinoline amine derivatives, which showed significant antidepressant and antifungal effects (Kumar, Bawa, Drabu, Gupta, Machwal, & Kumar, 2011).

Chemical Synthesis and Catalysis

2-Methylquinolin-3-amine is utilized in chemical synthesis and catalysis. A study demonstrated its use in copper-catalyzed direct amidation, offering an efficient approach for the synthesis of aromatic amides (Xie, Liao, Chen, Chen, & Deng, 2015). Additionally, it was identified as a feasible ligand in rhodium(III)-catalyzed C-H activation reactions, presenting a new avenue for ligand design (Wang, Lu, Zhang, He, Xu, Kang, Sun, & Yu, 2017).

Potential Role in Neurological Conditions

Tetrahydroisoquinolines, structurally related to 2-Methylquinolin-3-amine, were identified in the brain and linked to conditions such as parkinsonism (Kohno, Ohta, & Hirobe, 1986). This suggests a potential role in neurological research and understanding Parkinson's disease.

Miscellaneous Applications

Various studies have explored different applications of 2-Methylquinolin-3-amine and its derivatives. For instance, its role in the synthesis of stable triformylmethane synthons for pharmaceutical applications (Sawai, Mizuno, Ito, & Yamano, 2014), and in redox-annulations of cyclic amines for the development of bioactive molecules (Paul, Adili, & Seidel, 2019).

Safety And Hazards

The safety information for 2-Methylquinolin-3-amine includes the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-methylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOYSIILKQNHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486331
Record name 2-Methylquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinolin-3-amine

CAS RN

21352-22-7
Record name 2-Methyl-3-quinolinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylquinolin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinolin-3-amine
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Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-nitroquinoline (400 mg, 2.13 mmol) in conc. HCl (8 mL) was heated to 50° C. Tin (II) chloride dihydrate (1.2 g, 5.3 mmol) was added. The mixture was stirred at 50° C. overnight. The mixture was diluted with water (20 mL). The pH was brought to 9 by addition of aqueous 5 N NaOH. The mixture was cooled to 4° C. and extracted with ethyl acetate (2×30 mL). The combined extracts were washed with ice-cold water (40 mL) and dried over anhydrous Na2SO4, filtered, and concentrated to give 3-amino-2-methylquinoine (270 mg, 80%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.84 (d, J=8.4 Hz, 1H), 7.51 (dd, J=1.2, 8.0 Hz, 1H), 7.39-7.30 (m, 2H), 7.16 (s, 1H), 3.77 (s, 2H), 2.56 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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